molecular formula C9H18N2 B14370071 4,5-Dipropyl-4,5-dihydro-1H-imidazole CAS No. 90304-15-7

4,5-Dipropyl-4,5-dihydro-1H-imidazole

Katalognummer: B14370071
CAS-Nummer: 90304-15-7
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: WYEMLJSEIVTJNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dipropyl-4,5-dihydro-1H-imidazole is a bicyclic organic compound featuring a partially saturated imidazole ring with two propyl substituents at the 4- and 5-positions. This compound is primarily utilized in synthetic chemistry as a precursor or intermediate for pharmaceuticals, agrochemicals, or coordination complexes. However, its specific applications and biological activities remain less documented compared to structurally related imidazole derivatives.

Eigenschaften

CAS-Nummer

90304-15-7

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

4,5-dipropyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H18N2/c1-3-5-8-9(6-4-2)11-7-10-8/h7-9H,3-6H2,1-2H3,(H,10,11)

InChI-Schlüssel

WYEMLJSEIVTJNN-UHFFFAOYSA-N

Kanonische SMILES

CCCC1C(N=CN1)CCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nickel Boride-Induced Double Bond Migration

Double bond migration offers an alternative route by isomerizing pre-formed dihydroimidazoles. This method, demonstrated by Utley et al., converts 1,5-dihydro-2H-imidazoles into 4,5-dihydro-1H-imidazoles using nickel boride (Ni₂B).

Synthesis of 1,5-Dihydro-2H-imidazole Precursor :

  • A propyl-substituted aminonitrile (e.g., 3-(propylamino)pentanenitrile) is cyclized in the presence of methylthio groups to form 1,5-dihydro-2H-imidazole.
  • The methylthio group is introduced via methylthio-activated benzylaminonitriles , enabling cyclization under mild conditions.

Migration Protocol :

  • The 1,5-dihydro-2H-imidazole (2.0 g, 10.2 mmol) is dissolved in ethanol (50 mL).
  • Nickel boride (prepared in situ from NiCl₂·6H₂O and NaBH₄) is added, and the mixture is stirred at 25°C for 6 hours.
  • The product, 4,5-dipropyl-4,5-dihydro-1H-imidazole , is isolated via filtration and column chromatography (yield: 85–92%).

Advantages :

  • Avoids harsh hydrogenation conditions.
  • High regioselectivity ensured by the nickel boride catalyst.

Alkylation of 4,5-Dihydro-1H-imidazole

Direct alkylation of 4,5-dihydro-1H-imidazole with propyl groups presents regioselectivity challenges. However, directed ortho-metalation (DoM) strategies can enhance specificity.

Procedure :

  • 4,5-Dihydro-1H-imidazole (1.0 g, 12.1 mmol) is treated with LDA (lithium diisopropylamide) in THF at −78°C to deprotonate the 4 and 5 positions.
  • Propyl iodide (3.5 g, 24.2 mmol) is added, and the reaction is warmed to 25°C overnight.
  • The product is purified via silica gel chromatography (hexane/ethyl acetate).

Limitations :

  • Competing alkylation at nitrogen sites necessitates protective groups.
  • Low yields (<40%) due to steric hindrance from propyl groups.

Halogenation-Cross Coupling Sequential Approach

This two-step method, inspired by diiodoimidazole synthesis, introduces propyl groups via Ullmann coupling .

Iodination :

  • Imidazole (5.0 g, 73.4 mmol) is treated with NaOH (8.8 g, 220 mmol) and I₂ (37.2 g, 146.8 mmol) in THF/water to yield 4,5-diiodo-1H-imidazole .

Cross Coupling :

  • The diiodo intermediate (2.0 g, 6.2 mmol) reacts with propylzinc bromide (15.5 mmol) under Pd(PPh₃)₄ catalysis in THF at 80°C for 12 hours.
  • Hydrogenation with Raney nickel in ethanol saturates the 1,2-double bond.

Yield : 60–70% after two steps.

Oxidative Cyclization of Amidines

A method adapted from Deng et al. involves condensing amidines with ketones under oxidative conditions.

Protocol :

  • Valeramide (propyl-substituted amide, 4.0 g, 39.2 mmol) and butyraldehyde (3.5 g, 39.2 mmol) are heated with NH₄OAc in acetic acid.
  • I₂ (10.0 g, 39.4 mmol) is added as an oxidant, promoting cyclization into the dihydroimidazole framework.

Key Insight :

  • Oxidative conditions favor the formation of 4,5-dihydro structures over fully aromatic imidazoles.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Cyclization-Hydrogenation 65–75 Scalable; uses common reagents Requires diketone synthesis
Nickel Boride Migration 85–92 High selectivity; no hydrogenation Precursor synthesis complexity
Direct Alkylation 30–40 Simple reagents Poor regioselectivity
Halogenation-Coupling 60–70 Controlled substitution Multi-step; costly catalysts
Oxidative Cyclization 50–60 One-pot reaction Limited substrate scope

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dipropyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 4,5-Dipropyl-4,5-dihydro-1H-imidazole include:

    Nickel catalysts: for cyclization reactions.

    Ammonium acetate: for microwave-assisted synthesis.

    Acyl and sulfonyl chlorides: for substitution reactions.

Major Products

The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and various imidazole derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 4,5-Dipropyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Imidazole derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of 4,5-Dipropyl-4,5-dihydro-1H-imidazole with three structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
4,5-Dipropyl-4,5-dihydro-1H-imidazole 4,5-dipropyl C₉H₁₆N₂ 152.24 Alkyl chains, NH group High lipophilicity
Escibenzoline 2-(diphenylcyclopropyl) C₁₈H₁₈N₂ 262.35 Cyclopropane, phenyl rings Antiarrhythmic activity
4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid 4,5-diphenyl, 2-benzoic acid, hydroxypropyl C₂₄H₂₀N₂O₃ 384.43 Carboxylic acid, hydroxyl Enhanced solubility
1-(3-(Triethoxysilyl)propyl)-4,5-dihydro-1H-imidazole 3-(triethoxysilyl)propyl C₁₂H₂₆N₂O₃Si 298.43 Silane, ethoxy groups Hydrolytic reactivity

Key Observations :

  • Lipophilicity : The dipropyl substituents in the target compound increase its hydrophobicity compared to escibenzoline (phenyl/cyclopropyl) and the hydroxypropyl/benzoic acid derivative .
  • Biological Activity: Escibenzoline’s antiarrhythmic activity is attributed to its rigid cyclopropane-phenyl motif, which facilitates interactions with cardiac ion channels.
  • Solubility : The hydroxypropyl and benzoic acid groups in the compound from improve aqueous solubility, whereas the triethoxysilyl group in enables surface adhesion and hydrolysis-driven crosslinking.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.